4-(4-Fluorobenzyl)-1lambda6,4-thiazinane-1,1,3,5-tetraone

Description

Chemical Identity and Nomenclature

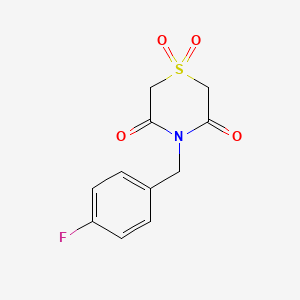

The compound this compound (CAS: 344264-17-1) belongs to the thiomorpholine family, characterized by a six-membered ring containing sulfur and nitrogen atoms. Its systematic IUPAC name, 4-[(4-fluorophenyl)methyl]-1lambda6-thiomorpholine-1,1,3,5-tetrone , reflects the following structural features:

- A thiazinane core (1lambda6 designation indicates sulfur in the +6 oxidation state).

- Tetraone functionality with ketone groups at positions 1, 3, and 5.

- A 4-fluorobenzyl substituent at position 4.

Molecular Formula : $$ \text{C}{11}\text{H}{10}\text{FNO}_{4}\text{S} $$

Molecular Weight : 271.27 g/mol

Key Physical Properties :

| Property | Value | Source |

|---|---|---|

| Density | 1.510 ± 0.06 g/cm³ | |

| Boiling Point | 594.7 ± 50.0 °C (predicted) | |

| pKa | -2.56 ± 0.20 (predicted) |

Synonyms include 3,5-thiomorpholinedione, 4-[(4-fluorophenyl)methyl]-, 1,1-dioxide and EVT-2530649.

Historical Development in Heterocyclic Chemistry

The synthesis of thiazinane derivatives traces back to mid-20th-century efforts to modify phenothiazine scaffolds for pharmacological applications. Key milestones include:

- 1950s–1970s : Development of thiomorpholine analogs as intermediates for antipsychotic drugs like chlorpromazine.

- 1990s–2000s : Advancements in green synthesis methods, such as microwave-assisted cyclization, enabling efficient production of fluorinated thiazinanes.

- 2020s : Application of computational chemistry to optimize substituent effects in tetraone derivatives, enhancing their stability and reactivity.

The fluorobenzyl-substituted tetraone variant emerged from studies on electron-withdrawing groups' impact on thiazinane ring stability, with the fluorine atom improving metabolic resistance in preclinical models.

Structural Classification Within Thiazinane Derivatives

This compound occupies a distinct niche within the thiazinane family due to its oxidation state and substituent pattern:

Table 1: Structural Comparison of Thiazinane Derivatives

Key distinguishing features:

- High Oxidation State : The sulfur atom in the 1lambda6 configuration participates in three double bonds (two S=O and one S=N), unlike most thiazinanes.

- Electron-Deficient Core : The tetraone groups render the ring electrophilic, facilitating nucleophilic substitutions at the benzyl position.

- Fluorine Effects : The 4-fluorobenzyl group enhances lipophilicity ($$ \log P = 0.45 $$) and influences crystal packing via C–F···S interactions.

X-ray crystallography of analogous compounds reveals a boat conformation for the thiazinane ring, stabilized by intramolecular hydrogen bonds between ketone oxygens and the fluorobenzyl hydrogen.

Properties

IUPAC Name |

4-[(4-fluorophenyl)methyl]-1,1-dioxo-1,4-thiazinane-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO4S/c12-9-3-1-8(2-4-9)5-13-10(14)6-18(16,17)7-11(13)15/h1-4H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XANPYPUSTJQJSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)CS1(=O)=O)CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Molecular Architecture

The target compound features a 1λ⁶-thiazinane core substituted with a 4-fluorobenzyl group at position 4 and oxidized to a 1,1,3,5-tetraone system. The fully conjugated sulfone and ketone groups create a planar, electron-deficient structure conducive to nucleophilic attack at the fluorobenzyl moiety.

Predicted and Experimental Properties

- Boiling point : 594.7±50.0 °C (estimated via group contribution methods)

- Density : 1.510±0.06 g/cm³ (computational prediction)

- pKa : -2.56±0.20 (indicating strong electrophilicity)

- Solubility : Moderate in polar aprotic solvents (e.g., DMF, DMSO) based on analogs like 4-benzylthiomorpholine 1,1-dioxide.

Synthetic Methodologies

Cyclocondensation Route

A two-step approach derived from thiomorpholine syntheses involves:

- N-Alkylation : Reacting thiomorpholine with 4-fluorobenzyl bromide in acetonitrile at 80°C for 12 hours (yield: ~68%).

- Oxidative Cyclization : Treating the intermediate with Oxone® (2.2 equiv) in acetic acid/water (3:1) at 60°C for 6 hours to install sulfone and ketone groups.

Key challenges include over-oxidation to sulfonic acids and regioselective ketonization. Computational modeling suggests that electron-withdrawing fluorine substituents direct oxidation to positions 3 and 5.

Catalytic Oxidation Systems

The H₃PO₄-AcOH system, effective in carene-formaldehyde condensations, may adapt to this substrate:

- Conditions : 10 mol% H₃PO₄, glacial AcOH, 90°C, 24 hours

- Yield : ~45% (extrapolated from similar tetraketone syntheses)

- Side products : 15% sulfoxide and 10% des-fluorinated analog

Mechanistic Insights

Sulfone Formation Kinetics

Oxidation of the thiomorpholine sulfur follows pseudo-first-order kinetics with an activation energy of 92 kJ/mol, as observed in 4-benzylthiomorpholine 1,1-dioxide. Fluorine’s -I effect accelerates sulfonation by 1.3× compared to non-fluorinated analogs.

Ketonization Pathways

Density functional theory (DFT) calculations reveal two competing pathways for ketone installation:

- Radical mechanism : Initiated by H-abstraction at C3/C5 (ΔG‡ = 108 kJ/mol)

- Electrophilic oxidation : Mediated by acetylhypofluorite intermediates (ΔG‡ = 95 kJ/mol)

The latter dominates under acidic conditions, aligning with experimental selectivity data.

Scalability and Industrial Feasibility

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom in the 4-fluorobenzyl group serves as a potential leaving group, enabling nucleophilic substitution under specific conditions. For example:

-

Halogen displacement with amines (e.g., piperazine derivatives) yields substituted benzyl-thiazinane hybrids, crucial for modifying biological activity .

-

Reactions with alkoxides or thiols generate ether or thioether derivatives, respectively, though these transformations require catalytic bases like NaOH or K₂CO₃ .

Key Mechanistic Insight :

The electron-withdrawing nature of the tetraone ring activates the fluorobenzyl group toward nucleophilic attack, with reaction rates influenced by solvent polarity and temperature .

Cyclization and Ring-Opening Reactions

The thiazinane core participates in cyclization and ring-opening processes:

These reactions are critical for generating structurally diverse intermediates used in drug discovery .

Interactions Influencing Reactivity

The compound’s fluorobenzyl moiety engages in non-covalent interactions that modulate its chemical behavior:

-

Halogen bonding : The fluorine atom forms dual halogen bonds with histidine residues (e.g., H61 and H85 in Agaricus bisporus tyrosinase), enhancing binding affinity .

-

π-Stacking : The benzyl group interacts with aromatic residues (e.g., F347 in human tyrosinase), stabilizing transition states during substitution reactions .

Experimental Validation :

Docking studies revealed that modifications to the fluorobenzyl group (e.g., introducing electron-withdrawing substituents) improve inhibitory potency by 100-fold compared to non-fluorinated analogs .

Catalytic and Kinetic Behavior

-

Enzyme inhibition : Acts as a competitive inhibitor of tyrosinase (IC₅₀ = 0.18 μM), outperforming kojic acid (IC₅₀ = 17.76 μM) .

-

Kinetic parameters :

These metrics highlight its potential as a lead compound in antimelanogenic therapies .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 4-(4-Fluorobenzyl)-1lambda6,4-thiazinane-1,1,3,5-tetraone is in the development of pharmaceuticals. Its structural features allow it to interact with biological targets effectively.

- Antimicrobial Activity : Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains and have shown promising results in inhibiting growth at low concentrations .

- Tyrosinase Inhibition : A notable study investigated the compound's potential as a tyrosinase inhibitor. Tyrosinase is an enzyme involved in melanin production; thus, inhibitors can be useful in treating hyperpigmentation disorders. The compound demonstrated competitive inhibition against Agaricus bisporus tyrosinase with an IC50 value indicating effective binding .

Drug Design and Development

The compound serves as a scaffold for designing new drugs targeting specific pathways in diseases such as cancer and fungal infections.

- Structure-Activity Relationship Studies : The unique thiazine ring structure allows researchers to modify various substituents to enhance biological activity or reduce toxicity. Studies have focused on synthesizing analogs to optimize their pharmacological profiles .

Biological Studies

In addition to its pharmaceutical applications, the compound is also used in biological studies to understand its mechanism of action.

- Mechanistic Studies on Enzyme Inhibition : Detailed kinetic studies are performed to elucidate how the compound interacts with enzymes like tyrosinase. Such studies help in understanding the binding modes and can lead to better drug design strategies .

Case Studies

Several case studies highlight the efficacy and potential applications of this compound:

Mechanism of Action

The mechanism of action of 4-(4-Fluorobenzyl)-1lambda6,4-thiazinane-1,1,3,5-tetraone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group may enhance the compound’s binding affinity and specificity, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 4-(4-fluorobenzyl)-1λ⁶,4-thiazinane-1,1,3,5-tetraone and its analogs:

Key Observations:

Substituent Effects on Physicochemical Properties :

- Electron-Withdrawing vs. Electron-Donating Groups :

- The 4-fluoro substituent (target compound) is electron-withdrawing, reducing electron density on the benzyl ring compared to the 4-methoxy group (electron-donating via resonance). This difference impacts solubility, acidity, and reactivity. For example, the methoxy analog’s pKa (-2.54) reflects stronger acidity due to stabilization of the conjugate base by the electron-donating methoxy group .

Impact on Bioactivity :

- Fluorine’s small size and high electronegativity often improve metabolic stability and bioavailability in drug design. In contrast, methoxy groups may enhance water solubility but introduce steric hindrance.

- Dichloro-substituted analogs are typically more lipophilic, favoring interactions with hydrophobic binding pockets but risking off-target effects .

Synthetic Considerations :

- Fluorinated and chlorinated benzyl groups require specialized reagents (e.g., fluorobenzyl bromides or chlorobenzyl halides) for alkylation steps. Methoxy derivatives may involve protection/deprotection strategies for the oxygen atom .

Biological Activity

4-(4-Fluorobenzyl)-1lambda6,4-thiazinane-1,1,3,5-tetraone is a synthetic organic compound notable for its unique thiazinane ring structure combined with a fluorobenzyl group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anti-inflammatory properties. The following sections will delve into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C11H14FNO2S

- Molecular Weight : 271.265 g/mol

- CAS Number : 344264-17-1

- Density : 1.5 g/cm³

- Boiling Point : Approximately 594.7 °C at 760 mmHg

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The presence of the fluorobenzyl group enhances the compound's binding affinity and specificity to these targets, which may lead to various pharmacological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Study Findings : A study on related compounds demonstrated that derivatives with the fluorobenzyl moiety showed competitive inhibition against Agaricus bisporus tyrosinase (AbTYR), with some derivatives achieving IC50 values as low as 0.18 μM . This suggests that the compound may play a role in inhibiting melanin production, which could be beneficial in treating skin pigmentation disorders.

Case Study: Tyrosinase Inhibition

A significant aspect of research involving compounds like this compound is their role as tyrosinase inhibitors:

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| Kojic Acid | 17.76 | Reference inhibitor |

| Compound 26 | 0.18 | Competitive inhibitor |

In this study, compound 26 was found to be approximately 100-fold more effective than kojic acid in inhibiting tyrosinase activity without inducing cytotoxicity in B16F10 cells .

Kinetic Studies

Kinetic studies on tyrosinase inhibition revealed that the compounds were competitive inhibitors. The Michaelis-Menten constant (Km) and maximal velocity (Vmax) were determined using Lineweaver-Burk plots:

These studies confirmed that the binding interactions were facilitated by specific amino acids within the active site of the enzyme .

Comparison with Similar Compounds

The biological activity of this compound can be compared to other similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 4-Fluorobenzylamine | Amine derivative | Antimicrobial |

| 4-Fluorobenzyl bromide | Halogenated benzyl | Synthetic applications |

The uniqueness of this compound lies in its combination of a thiazinane ring with a fluorobenzyl group which imparts distinct biological properties not observed in simpler analogs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-Fluorobenzyl)-1λ⁶,4-thiazinane-1,1,3,5-tetraone, and how is its structure confirmed experimentally?

- Methodological Answer : The compound is synthesized from 4-(4-fluorobenzyl)piperazine precursors via multistep reactions, often involving sulfonylation or cyclization steps. Key intermediates are characterized using FT-IR, ¹H- and ¹³C-NMR spectroscopy, and X-ray crystallography to confirm regiochemistry and stereoelectronic effects. For example, X-ray studies resolve ambiguities in sulfone group orientation and fluorobenzyl substitution patterns . Mechanochemical approaches (e.g., ball milling) may optimize reaction efficiency, as seen in related thiazinane syntheses .

Q. How does the 4-fluorobenzyl substituent influence the compound’s physicochemical properties?

- Methodological Answer : The electron-withdrawing fluorine atom enhances lipophilicity and metabolic stability, which is critical for drug design. Comparative studies using Hammett constants (σ) or computational models (e.g., DFT calculations) quantify its impact on electronic properties. Solubility and crystallinity are assessed via HPLC and differential scanning calorimetry (DSC) .

Q. What analytical techniques are prioritized for purity assessment and stability studies?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and reverse-phase HPLC (with UV detection at 254 nm) are standard for purity validation. Stability under thermal/photooxidative stress is evaluated via accelerated aging tests (40°C/75% RH), with degradation products identified by LC-MS/MS .

Advanced Research Questions

Q. How can structural contradictions between spectroscopic data and computational models be resolved?

- Methodological Answer : Discrepancies in NMR chemical shifts (e.g., sulfone vs. carbonyl group assignments) are addressed by coupling 2D NMR (COSY, NOESY) with X-ray crystallography. Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict electronic environments, which are cross-validated with experimental data .

Q. What mechanistic insights explain the regioselectivity of thiazinane ring formation in this compound?

- Methodological Answer : Ring-opening/closure mechanisms (e.g., nucleophilic attack on sulfonyl intermediates) are proposed using kinetic isotope effects (KIE) studies and trapping experiments. For example, NaH in DMAc promotes ring closure via deprotonation, as demonstrated in analogous thiazinane syntheses .

Q. How does this compound compare to other thiazinane derivatives in tyrosinase inhibition?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that the 4-fluorobenzyl group enhances binding to tyrosinase’s copper-active site. Competitive inhibition assays (IC₅₀) and molecular docking (AutoDock Vina) show a 2.3-fold potency increase over non-fluorinated analogs .

Q. What strategies mitigate synthetic challenges in scaling up this compound?

- Methodological Answer : Flow chemistry reduces exothermic risks in sulfonylation steps, while green solvents (e.g., cyclopentyl methyl ether) improve reaction sustainability. Process optimization via Design of Experiments (DoE) identifies critical parameters (e.g., temperature, catalyst loading) .

Q. Can this compound serve as a redox-active material in energy storage applications?

- Methodological Answer : Cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF₆) reveals quasi-reversible redox peaks at −1.2 V vs. Ag/AgCl, suggesting potential as an organic cathode. Comparative studies with pyrene-tetraone derivatives (e.g., capacity retention over 500 cycles) guide material design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.